molecular formula C17H26N4O3S2 B4574533 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide

Cat. No.: B4574533
M. Wt: 398.5 g/mol
InChI Key: XFJBSCOYJZCYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C₁₇H₂₆N₄O₃S₂. This compound features a piperidine ring, an ethylsulfonyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

2-{[1-(Ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride under basic conditions.

The hydrazinecarbothioamide moiety is synthesized by reacting hydrazine derivatives with isothiocyanates. The final step involves coupling the piperidine derivative with the hydrazinecarbothioamide intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide
  • 2-{[1-(Ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-chlorobenzyl)hydrazinecarbothioamide

Uniqueness

2-{[1-(Ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-[(4-methylphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S2/c1-3-26(23,24)21-10-4-5-15(12-21)16(22)19-20-17(25)18-11-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,19,22)(H2,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJBSCOYJZCYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide
Reactant of Route 2
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide
Reactant of Route 4
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide
Reactant of Route 6
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.